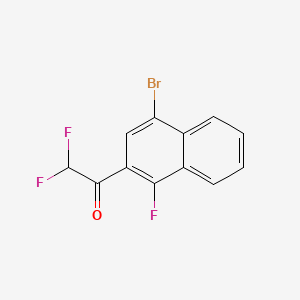
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone is a chemical compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties
Métodos De Preparación
The synthesis of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of naphthalene derivatives, followed by the introduction of the difluoroethanone group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate (for oxidation), lithium aluminum hydride (for reduction), and various halides (for substitution). The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with these targets. The pathways involved in its action may include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
1-(4-Bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone can be compared with other similar compounds, such as:
(4-Bromo-1-fluoronaphthalen-2-yl)(methyl)sulfane: This compound also contains bromine and fluorine atoms but differs in its sulfur-containing group.
(4-Bromo-1-fluoronaphthalen-2-yl)(phenyl)methanol: This compound has a phenyl group instead of the difluoroethanone group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H6BrF3O |
|---|---|
Peso molecular |
303.07 g/mol |
Nombre IUPAC |
1-(4-bromo-1-fluoronaphthalen-2-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C12H6BrF3O/c13-9-5-8(11(17)12(15)16)10(14)7-4-2-1-3-6(7)9/h1-5,12H |
Clave InChI |
ZUTYKQMEIHZULB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)C(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B14757605.png)
![1-(2-acetamido-3,3-dimethylbutanoyl)-3-fluoro-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B14757608.png)
![4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14757619.png)
![[S(R)]-N-[(R)-(4-(tert-Butyl)phenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14757632.png)








